(2E,9Z)-Hexadeca-2,9-dienal
Description
Properties
Molecular Formula |
C₁₄H₂₄O |
|---|---|
Molecular Weight |
208.34 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 2e,9z Hexadeca 2,9 Dienal
Identification of Precursor Molecules and Origin of Carbon Skeleton
The sixteen-carbon backbone of (2E,9Z)-Hexadeca-2,9-dienal strongly points to a C16 fatty acid as its primary precursor. In many biological systems, particularly in the context of insect pheromone production, the carbon skeletons of such aldehydes are derived from palmitic acid (a saturated C16 fatty acid) or other common fatty acids which then undergo specific modifications.
The initial steps of biosynthesis would involve the de novo synthesis of palmitic acid from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex. This process establishes the fundamental C16 carbon chain.
Elucidation of Key Enzymatic Transformations (e.g., Desaturation, Chain Elongation/Shortening)
To arrive at the specific structure of this compound from a saturated C16 precursor, a sequence of desaturation and functional group modification steps is necessary.
A key transformation is the introduction of double bonds at the Δ9 and Δ2 positions. This is typically accomplished by fatty acyl-CoA desaturases. A Δ9-desaturase would first introduce a cis (Z) double bond between carbons 9 and 10 of the palmitoyl-CoA, yielding (Z)-hexadec-9-enoyl-CoA.
The formation of the trans (E) double bond at the Δ2 position is likely a result of β-oxidation followed by enzymatic isomerization or could be introduced by a specific Δ2-desaturase. In some pathways for similar compounds, a subsequent round of limited β-oxidation can lead to the formation of a 2,3-double bond.
The final step in the biosynthesis would be the reduction of the fatty acyl-CoA to the corresponding aldehyde. This conversion is catalyzed by a fatty acyl-CoA reductase.
The stereochemistry of the double bonds is a critical aspect of the biosynthesis of this compound. The cis configuration of the Δ9 double bond is a common outcome of the action of Δ9-desaturases in many organisms.
The formation of the trans configuration at the Δ2 position is more varied. In some instances, it can be the result of the stereospecificity of enzymes involved in β-oxidation or dedicated isomerases that convert a cis double bond to a trans configuration.
While specific enzymes for the biosynthesis of this compound have not been characterized, studies on analogous systems provide insight into the types of enzymes involved.
| Enzyme Class | Function | Probable Substrate | Probable Product |
| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA |
| Δ9-Desaturase | Introduction of a cis double bond at the 9th position | Palmitoyl-CoA | (Z)-Hexadec-9-enoyl-CoA |
| Acyl-CoA Reductase | Reduction of fatty acyl-CoA to an aldehyde | (2E,9Z)-Hexadeca-2,9-dienoyl-CoA | This compound |
Genetic and Molecular Regulation of Biosynthetic Enzymes and Pathways
The regulation of the biosynthesis of compounds like this compound is expected to be tightly controlled at the genetic level. The expression of the genes encoding key enzymes such as desaturases and reductases is often under hormonal control, particularly in insects where pheromone production is linked to developmental stages and mating behavior.
Transcription factors responsive to hormonal signals can modulate the expression of these biosynthetic genes, ensuring that the production of the aldehyde occurs at the appropriate time and in the correct tissues.
Comparative Biosynthetic Routes Across Different Biological Sources
The biosynthesis of unsaturated aldehydes can vary across different organisms. In some marine diatoms, for instance, the formation of unsaturated aldehydes occurs through a lipoxygenase-dependent pathway. nih.gov This process involves the oxygenation of polyunsaturated fatty acids by lipoxygenases to form hydroperoxides, which are then cleaved by lyases to produce aldehydes. nih.gov
While the fatty acid desaturase pathway is a common route for the synthesis of insect pheromones, the lipoxygenase pathway represents an alternative route that could potentially lead to the formation of this compound in other biological contexts. The specific pathway utilized would depend on the enzymatic machinery present in the organism.
| Pathway | Key Enzymes | Precursors | Organism Group Example |
| Fatty Acid Desaturase Pathway | Desaturases, Reductases | Saturated Fatty Acyl-CoAs | Insects |
| Lipoxygenase Pathway | Lipoxygenases, Lyases | Polyunsaturated Fatty Acids | Marine Diatoms |
Molecular and Cellular Mechanisms of Action of 2e,9z Hexadeca 2,9 Dienal
Interactions with Specific Receptors or Target Proteins
Ligand Binding Studies and Receptor Activation
No information is available regarding ligand binding studies or the specific receptors that (2E,9Z)-Hexadeca-2,9-dienal may activate.
Conformational Changes Induced by Compound Binding
There is no published research on any conformational changes induced by the binding of this compound to a receptor.
Modulation of Intracellular Signaling Pathways
Effects on Second Messenger Systems
The effects of this compound on second messenger systems have not been documented.
Regulation of Kinase Cascades and Transcription Factors
There is no available data on how this compound might regulate kinase cascades or transcription factors.
Influence on Cellular Processes
Specific influences of this compound on cellular processes have not been reported in the scientific literature.
Impact on Cell Growth and Differentiation
There is no available scientific literature detailing the mechanistic impact of this compound on cell growth and differentiation. Research that would typically involve cell proliferation assays, cell cycle analysis, or the examination of differentiation markers in response to this compound has not been published. Consequently, its role in modulating signaling pathways critical for cell growth, such as the MAPK/ERK or PI3K/Akt pathways, remains unknown.
Modulation of Apoptotic or Autophagic Pathways
Similarly, the scientific community has not yet published findings on how this compound may modulate apoptotic or autophagic pathways. There are no studies that have investigated its potential to induce or inhibit apoptosis through the activation of caspases or its effect on the expression of Bcl-2 family proteins. Furthermore, its influence on the intricate process of autophagy, including the formation of autophagosomes and the degradation of cellular components, has not been documented.
Role in Intercellular Communication or Crosstalk
The role of this compound in intercellular communication or crosstalk remains an unexplored area of research. There is no information available on whether this compound acts as a signaling molecule, influences the secretion of cytokines or other signaling factors, or affects cell-cell adhesion and communication.
Advanced Analytical Methodologies for Detection and Quantification in Biological Systems
Sample Collection, Preparation, and Enrichment Techniques from Complex Biological Matrices
The analysis of (2E,9Z)-Hexadeca-2,9-dienal from biological matrices such as plasma, serum, tissues, or cell lysates presents considerable challenges due to its reactivity and typically low concentrations. Effective sample preparation is paramount to ensure the stability of the analyte and remove interfering substances.
Commonly employed extraction techniques aim to isolate lipids from the aqueous and protein-rich environment of biological samples. Liquid-liquid extraction (LLE) is a foundational method, often utilizing a solvent system like chloroform/methanol to partition lipids into an organic phase. For instance, a modified Folch or Bligh-Dyer extraction can be adapted for this purpose.
Solid-phase extraction (SPE) offers a more selective alternative to LLE, with various sorbents available to target specific lipid classes. For a moderately nonpolar compound like this compound, reversed-phase (e.g., C18) or normal-phase (e.g., silica) SPE cartridges can be used for extraction and cleanup.
More advanced microextraction techniques have also been developed to handle small sample volumes and improve enrichment. Dispersive liquid-liquid microextraction (DLLME) , particularly a variation based on the solidification of a floating organic droplet, has been successfully applied for the determination of volatile aldehydes in human blood. nih.gov This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution where the analyte is efficiently extracted into fine droplets of the organic solvent.
Given the reactive nature of the aldehyde functional group, derivatization is often integrated into the sample preparation workflow. This not only enhances stability but also improves chromatographic behavior and detection sensitivity, as will be discussed in subsequent sections.
| Technique | Principle | Application Notes for this compound | Potential Advantages | Potential Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Use of solvent systems like chloroform/methanol or methyl tert-butyl ether. | High recovery, cost-effective. | Can be time-consuming, may require large solvent volumes. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Reversed-phase (C18) or normal-phase (silica) cartridges can be employed. | High selectivity, reduced solvent consumption compared to LLE. | Method development can be complex, potential for analyte loss. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid extraction into a dispersed organic solvent. | Suitable for small volume samples like plasma or serum. | Fast, requires minimal solvent, high enrichment factor. | Can be sensitive to experimental parameters. |
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatography is an indispensable tool for isolating this compound from other lipid species and ensuring its purity prior to quantification and structural characterization. Both gas and liquid chromatography have been utilized for the analysis of long-chain aldehydes.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. However, direct analysis of long-chain aldehydes like this compound can be challenging due to potential thermal degradation and interaction with the stationary phase. Therefore, derivatization is a common prerequisite for GC analysis.
Silylation is a widely used derivatization technique for compounds containing active hydrogens, which can be adapted for aldehydes by converting them to their enol forms. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and thermally stable.
Another approach is the formation of oxime derivatives, for example, by reaction with pentafluorobenzyl hydroxylamine (B1172632) (PFBHA). The resulting PFBHA-oximes are highly electronegative, making them particularly suitable for sensitive detection by an electron capture detector (ECD) or mass spectrometry in negative ion mode.
The choice of the GC column is critical for achieving good separation. A mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for the analysis of these derivatives.
| Derivatization Reagent | Derivative Type | Advantages for GC Analysis |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) enol ether | Increases volatility and thermal stability. |
| Pentafluorobenzyl hydroxylamine (PFBHA) | PFB-oxime | Enhances volatility and provides high sensitivity with ECD or MS (negative ion mode). |
Liquid chromatography, particularly when coupled with mass spectrometry, has become a preferred method for the analysis of this compound from biological samples. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode.
A significant challenge in the LC analysis of this compound is its poor ionization efficiency in electrospray ionization (ESI) mass spectrometry and its lack of a strong chromophore for UV or fluorescence detection. nih.gov To overcome these limitations, derivatization is employed to introduce a moiety that is readily ionizable and/or fluorescent.
One effective derivatization reagent is 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH). researchgate.netnih.gov DAIH reacts with the aldehyde group to form a derivative that is both fluorescent and easily ionizable by ESI, allowing for highly sensitive detection. nih.gov Another common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone that can be detected by UV absorbance or mass spectrometry. researchgate.net
The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
| Derivatization Reagent | Derivative Type | Detection Method | Reported Limit of Detection (LOD) |
| 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) | Hydrazone | LC-MS/MS, Fluorescence | 1 fmol (LC-MS/MS), 0.75 pmol (Fluorescence) nih.gov |
| 2,4-dinitrophenylhydrazine (DNPH) | Hydrazone | LC-MS/MS, UV | Not specified for this compound, but generally in the low pmol to fmol range. |
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Following chromatographic separation, mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques for the unambiguous structural confirmation and stereochemical assignment of this compound.
Mass spectrometry, especially tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. For underivatized long-chain aldehydes, electron ionization (EI) in GC-MS can lead to characteristic fragments, although the molecular ion may be weak. Common fragmentations include α-cleavage and McLafferty rearrangement.
For the more commonly analyzed derivatized forms in LC-MS, the fragmentation patterns are dictated by the derivatizing agent. For instance, the analysis of DNPH derivatives of carbonyl compounds using atmospheric pressure chemical ionization (APCI) in negative ion mode has been shown to produce structurally informative fragment ions. nih.gov MS/MS analysis can reveal substructures of the original aldehyde.
A detailed fragmentation scheme for the semicarbazone derivative of (2E)-hexadecenal has been proposed. Collision-induced dissociation (CID) of the protonated molecule leads to product ions that can confirm the structure of the aldehyde.
The table below summarizes the expected fragmentation behavior of different derivatives of this compound.
| Derivative | Ionization Mode | Parent Ion (m/z) | Expected Key Fragment Ions | Structural Information from Fragmentation |
| DNPH | ESI Negative | [M-H]⁻ | Fragments related to the loss of NO, NO₂, and cleavages along the alkyl chain. | Confirms the presence of the DNPH moiety and provides information on the alkyl chain. |
| DAIH | ESI Positive | [M+H]⁺ | Fragments corresponding to the DAIH moiety and the aldehyde backbone. | Allows for sensitive and specific detection through multiple reaction monitoring (MRM). |
| Semicarbazone | ESI Positive | [M+H]⁺ | Characteristic product ions that can differentiate it from isomers like cis-11-hexadecenal and hexadecanal. | Provides confirmation of the (2E)-unsaturated aldehyde structure. |
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, particularly for the unambiguous assignment of the stereochemistry of the double bonds.
¹H NMR spectroscopy provides information on the chemical environment of the protons. Key signals for this compound would include:
An aldehydic proton (CHO) signal at approximately 9.5 ppm.
Olefinic protons (-CH=CH-) in the region of 5.3-6.9 ppm. The coupling constant (J-value) between the protons on the C2-C3 double bond is crucial for determining its E/Z configuration. A large coupling constant (typically ~15 Hz) is indicative of an E (trans) configuration, while a smaller coupling constant (~10 Hz) would suggest a Z (cis) configuration.
Allylic protons adjacent to the double bonds.
Methylene and methyl protons of the alkyl chain.
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbonyl carbon (~200 ppm) and the olefinic carbons (100-150 ppm) are characteristic.
2D NMR techniques are essential for assigning the complex spectra of such a molecule.
Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, helping to trace the connectivity of the proton spin systems through the carbon chain.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and piecing together different fragments of the molecule.
Development and Validation of Bioassays for Functional Quantification
The functional quantification of this compound in biological systems necessitates the development and rigorous validation of bioassays that can accurately measure its biological activity. Unlike analytical techniques that quantify the absolute amount of the compound, bioassays assess the physiological or behavioral response of a target organism, providing a measure of the compound's potency and functional relevance as a semiochemical. The development of these assays is crucial for understanding its role in insect communication and for the development of pest management strategies.
The validation of bioassays for this compound, as with other semiochemicals, involves a multi-stage process to ensure that the methods are sensitive, specific, accurate, and reproducible. unitn.itpherobase.comnih.gov This process is essential for generating reliable and comparable data across different studies and laboratories.
A critical first step in functional quantification is the use of electrophysiological techniques, such as electroantennography (EAG), which measures the electrical response of an insect's antenna to volatile compounds. psu.edu Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful tool that allows for the separation of volatile compounds from a sample, followed by the simultaneous detection by a standard gas chromatography detector and an insect antenna. psu.edunih.govnih.gov This technique is instrumental in identifying biologically active compounds in complex mixtures.
Behavioral bioassays are subsequently employed to quantify the functional response of the whole organism to this compound. These can range from simple laboratory-based assays to more complex wind tunnel and field trapping experiments. psu.edunih.govoup.comresearchgate.net
Electroantennography (EAG) and GC-EAD Validation
The validation of EAG and GC-EAD bioassays for this compound involves establishing key performance characteristics.
Sensitivity and Dose-Response: The sensitivity of an insect antenna to this compound is determined by generating a dose-response curve. This involves exposing the antenna to a range of concentrations of the synthetic compound and measuring the corresponding EAG response (in millivolts). The limit of detection (LOD), the lowest concentration that elicits a response significantly different from the control (e.g., solvent blank), is a key metric.
Table 1: Illustrative Dose-Response Data for EAG Analysis of this compound
| Concentration (ng/µL) | Mean EAG Response (mV) ± SD |
|---|---|
| 0 (Control) | 0.1 ± 0.05 |
| 0.01 | 0.3 ± 0.1 |
| 0.1 | 0.8 ± 0.2 |
| 1 | 1.5 ± 0.3 |
| 10 | 2.8 ± 0.5 |
Specificity: The specificity of the antennal response is assessed by testing structurally related compounds, such as isomers of this compound and other C16 aldehydes. A highly specific response would show a significantly stronger EAG signal for the target compound compared to other tested molecules, indicating specialized olfactory receptor neurons.
Reproducibility: The reproducibility of the EAG assay is determined by repeating the measurements on different antennae from individuals of the same species, sex, and age. The coefficient of variation (CV) of the responses is calculated to assess the consistency of the method.
Wind Tunnel Bioassay Validation
Wind tunnel bioassays provide a more realistic assessment of the behavioral response to this compound by allowing insects to exhibit natural flight behaviors in a controlled environment. researchgate.net Validation of these assays focuses on standardizing the experimental conditions and quantifying the behavioral responses.
Standardization of Conditions: Key parameters such as wind speed, temperature, humidity, and light intensity are strictly controlled to ensure reproducible results. The release rate of the synthetic pheromone from the dispenser is also carefully calibrated.
Quantification of Behavioral Steps: The behavioral response of male moths, for instance, is typically broken down into a sequence of quantifiable actions, such as taking flight, upwind flight, casting and surging, and contact with the pheromone source. The percentage of insects exhibiting each behavior at different concentrations of this compound is recorded.
Table 2: Example of Quantified Behavioral Responses in a Wind Tunnel Bioassay
| Concentration (ng) | % Taking Flight | % Upwind Flight | % Source Contact |
|---|---|---|---|
| 0 (Control) | 10 | 2 | 0 |
| 1 | 45 | 25 | 15 |
| 10 | 85 | 70 | 60 |
Field Trapping Bioassay Validation
Field trapping experiments are the ultimate validation of the biological activity of this compound under natural conditions.
Trap Design and Lure Formulation: The validation process involves optimizing the trap design and the formulation of the lure containing this compound. Different types of traps and various release rates of the pheromone are tested to maximize capture efficiency.
Specificity and Selectivity: The specificity of the lure is determined by identifying all captured insects to the species level. A highly specific lure will primarily attract the target species. The selectivity is further assessed by comparing the captures in traps baited with this compound alone versus in combination with other compounds.
Table 3: Representative Field Trapping Data for Lures Containing this compound
| Lure Composition | Mean No. of Target Males/Trap/Night ± SE | Mean No. of Non-Target Males/Trap/Night ± SE |
|---|---|---|
| Control (no lure) | 0.2 ± 0.1 | 0.5 ± 0.2 |
| This compound (1 mg) | 25.4 ± 3.1 | 1.2 ± 0.4 |
Through these validated bioassays, the functional quantity of this compound can be determined, providing crucial insights into its ecological role and potential for practical applications.
Chemical Synthesis and Analog Preparation for Research Applications
Strategic Approaches for Stereoselective and Stereospecific Synthesis of (2E,9Z)-Hexadeca-2,9-dienal
The precise geometry of the double bonds at the C2 (E configuration) and C9 (Z configuration) positions is critical for the biological activity of this compound. Therefore, synthetic strategies must employ stereoselective or stereospecific reactions to ensure the correct isomeric form is produced.
While a specific total synthesis for this compound is not extensively detailed in publicly available literature, general strategies for the synthesis of long-chain dienals can be adapted. A common approach involves the coupling of smaller, stereochemically defined fragments.
A plausible retrosynthetic analysis would disconnect the molecule into key building blocks, for instance, a C1-C8 aldehyde-bearing fragment with a pre-installed E-configured double bond and a C9-C16 fragment containing the Z-configured double bond. The key challenge lies in the stereocontrolled formation of both double bonds and the subsequent coupling of the fragments.
Key Synthetic Methodologies:
Wittig Reaction and its Variants: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) modification is particularly useful for generating E-olefins with high stereoselectivity. For the synthesis of a (2E,9Z)-dienal, an HWE reaction could be employed to establish the C2-C3 double bond in the E configuration. The Z-selectivity at the C9 position can be achieved using a standard Wittig reaction with a non-stabilized ylide under salt-free conditions.
Alkyne Chemistry: The partial reduction of an internal alkyne is a classic method for constructing Z-alkenes. For instance, the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to Z-alkenes. A synthetic route could therefore involve the creation of a C16 carbon chain with an alkyne at the C9 position, which would then be selectively reduced to the Z-alkene.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, offer versatile methods for connecting fragments. For example, a vinylborane (B8500763) or vinylzinc reagent containing one part of the carbon chain could be coupled with a vinyl halide corresponding to the other part, with the stereochemistry of the double bonds pre-determined in the coupling partners.
A hypothetical synthetic sequence could commence with a commercially available starting material like 1,8-octanediol. One alcohol could be protected and the other oxidized to an aldehyde. This aldehyde could then undergo a Wittig reaction to introduce the Z-configured double bond. The resulting fragment could then be further elaborated and coupled with another fragment to complete the carbon skeleton, followed by the introduction of the E-configured α,β-unsaturated aldehyde moiety.
Table 1: Comparison of Potential Synthetic Reactions for Dienal Synthesis
| Reaction Type | Stereoselectivity | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons | High E-selectivity | High yields, mild conditions, easy removal of phosphate (B84403) byproduct. | Requires preparation of phosphonate (B1237965) reagents. |
| Wittig Reaction (salt-free) | High Z-selectivity | Widely applicable, reliable for Z-alkene synthesis. | Can produce phosphine (B1218219) oxide byproducts that are difficult to remove. |
| Lindlar Reduction | High Z-selectivity | Excellent for converting alkynes to Z-alkenes. | Catalyst can be sensitive; over-reduction to the alkane is a risk. |
| Suzuki Coupling | Stereospecific | Mild reaction conditions, high functional group tolerance. | Requires synthesis of boronic acid/ester and vinyl halide partners. |
Chemoenzymatic and biocatalytic methods are gaining prominence in organic synthesis due to their high selectivity, mild reaction conditions, and green credentials. For a molecule like this compound, enzymes could be employed for key transformations.
Enzymatic Oxidation: The final step in many synthetic routes to aldehydes is the oxidation of a primary alcohol. Biocatalytic oxidation offers a green alternative to traditional chemical oxidants. Alcohol oxidases and alcohol dehydrogenases are two classes of enzymes that can perform this transformation. researchgate.netmdpi.com For instance, a long-chain (2E,9Z)-hexadeca-2,9-dien-1-ol could be oxidized to the target aldehyde using an appropriate alcohol oxidase. acs.org The use of whole-cell biocatalysts can also be advantageous as they can contain cofactor regeneration systems, simplifying the process. mdpi.com
Lipase-Mediated Reactions: Lipases are versatile enzymes that can be used for the resolution of racemic mixtures or the protection and deprotection of functional groups. In a synthetic route involving chiral intermediates, a lipase (B570770) could be used to selectively acylate one enantiomer of an alcohol, allowing for the separation of enantiomers.
While specific chemoenzymatic routes for this compound are not yet established, the principles of biocatalysis offer promising avenues for more sustainable and efficient syntheses in the future.
Design and Synthesis of Structurally Modified Analogs
To investigate the biological activity, metabolic fate, and mechanism of action of this compound, structurally modified analogs are invaluable tools. These analogs can be designed with specific properties, such as isotopic labels for tracing or fluorescent tags for visualization.
Isotopically labeled compounds are essential for studying the metabolism and environmental fate of a molecule. By replacing certain atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H (deuterium, D) for ¹H), the molecule can be tracked and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Deuterium (B1214612) Labeling: Deuterium-labeled analogs of this compound can be synthesized by introducing deuterium at specific positions in the carbon chain. This can be achieved by using deuterated reagents at specific steps in the synthesis. For example, the reduction of an ester or carboxylic acid with lithium aluminum deuteride (B1239839) (LiAlD₄) would introduce deuterium at the C1 position. nih.gov Similarly, deuterated building blocks can be incorporated into the synthetic route. nih.govnih.gov
Carbon-13 Labeling: For more detailed metabolic studies, ¹³C-labeled analogs are often preferred. The synthesis of ¹³C-labeled compounds typically involves starting with a commercially available ¹³C-labeled precursor, such as ¹³C-labeled methyl iodide or potassium cyanide, and incorporating it into the synthetic scheme.
These labeled analogs can be used in metabolic studies to trace the pathways of degradation or modification of this compound in insects or in the environment.
To visualize the localization of this compound within biological systems or to identify its protein targets, fluorescent or affinity-tagged probes can be synthesized.
Fluorescent Probes: A fluorescent probe is created by covalently attaching a fluorophore (a fluorescent molecule) to the target molecule. frontiersin.orguq.edu.au The design of such a probe for this compound would involve identifying a position on the molecule where a fluorophore can be attached without significantly disrupting its biological activity. This might involve synthesizing an analog with a functional group, such as an amine or a carboxylic acid, at the terminus of the alkyl chain, which can then be coupled to a suitable fluorophore like fluorescein (B123965) or rhodamine. frontiersin.orgnih.gov These fluorescently labeled lipids can then be used in fluorescence microscopy to observe their uptake and distribution in cells or tissues. bohrium.com
Affinity-Tagged Probes: Affinity-based probes are designed to identify the binding partners of a molecule. frontiersin.org These probes typically contain three components: the parent molecule (or a recognizable part of it), a reactive group (often a photoactivatable group like a diazirine) that can form a covalent bond with a nearby protein upon activation, and a reporter tag (such as biotin (B1667282) or a clickable alkyne) for enrichment and detection. acs.orgnih.gov The synthesis of an affinity probe for this compound would be a complex undertaking, requiring a multi-step synthesis to incorporate these functionalities while aiming to retain the essential structural features for biological recognition.
Structure-Activity Relationship (SAR) Studies Through Analog Synthesis and Biological Evaluation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for its function. mdpi.com
Key Modifications for SAR Studies:
Double Bond Position and Geometry: The positions and configurations of the double bonds are likely to be critical for activity. Analogs with the double bonds shifted along the carbon chain or with different stereochemistries (e.g., 2Z,9Z or 2E,9E) would be synthesized and tested to determine the importance of the natural configuration.
Chain Length: The length of the sixteen-carbon chain may also be important. A series of analogs with shorter or longer alkyl chains could be prepared to investigate the optimal chain length for biological activity.
Functional Group Modification: The aldehyde functional group is a key feature. Analogs where the aldehyde is replaced with other functional groups, such as an alcohol, a carboxylic acid, or an ester, would be synthesized to probe the role of the aldehyde in receptor binding or subsequent signaling.
The synthesis of these analogs would follow similar chemical principles as the total synthesis of the parent compound, employing stereoselective reactions to control the geometry of the double bonds. The biological evaluation of these analogs, for example through electroantennography (EAG) or behavioral assays with insects, would provide valuable data for constructing an SAR model. This model would not only enhance the understanding of the molecular basis of its activity but could also guide the design of more potent or selective synthetic analogs for practical applications.
Identification of Key Pharmacophores and Functional Groups
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups, which together form the pharmacophore. For long-chain unsaturated aldehydes like this compound, which are common in insect chemical communication, the pharmacophore can be deconstructed into several key components. These components must be precisely arranged to ensure high-affinity and selective binding to specific olfactory receptors in insects. scispace.com The primary functional groups and structural motifs that constitute the pharmacophore for this class of compounds include the aldehyde group, the specific geometry and location of the carbon-carbon double bonds, and the length of the hydrocarbon chain.
The aldehyde functional group is a critical component for many lepidopteran sex pheromones. wikipedia.org It often serves as the primary binding anchor to the receptor protein. The polarity and hydrogen-bonding capability of the aldehyde's carbonyl oxygen are crucial for orienting the molecule within the binding pocket of the receptor.
The presence, position, and configuration of the double bonds are paramount for molecular recognition. In this compound, there are two distinct unsaturated systems:
The (2E)-alkene: This double bond is conjugated with the aldehyde group, forming an α,β-unsaturated system. This conjugation flattens this portion of the molecule and influences the electronic properties of the carbonyl group, which can be critical for receptor interaction.
| Pharmacophoric Feature | Structural Component | Presumed Contribution to Biological Activity |
|---|---|---|
| Hydrogen Bond Acceptor / Polar Anchor | Aldehyde (-CHO) Group | Acts as a primary binding point to the receptor protein through polar interactions. |
| Rigid, Planar System | (2E)-Conjugated Double Bond | Creates a rigid, planar geometry at one end of the molecule and influences the electronic character of the aldehyde group. |
| Stereospecific Structural Bend | (9Z)-Isolated Double Bond | Induces a specific kink in the carbon chain, which is critical for the molecule's overall shape and fit within the receptor's binding pocket. |
| Lipophilic Spacer | C16 Alkyl Chain | Determines the overall size, shape, and lipophilicity of the molecule, ensuring proper transport and orientation. |
Evaluation of Stereoisomeric Effects on Biological Activity
Stereochemistry plays a fundamental role in pharmacology and chemical ecology, as biological systems like receptors are chiral and highly sensitive to the spatial arrangement of atoms in a ligand. nih.govnih.gov For a molecule like this compound, which has two geometric isomers, the stereoisomeric configuration is a critical determinant of its biological activity. The high specificity of insect pheromone receptors means that even minor changes to the geometry of the double bonds can lead to a dramatic loss of function or even elicit an inhibitory response. scispace.com
The compound this compound has two double bonds, each of which can exist in either an E (trans) or Z (cis) configuration. This gives rise to four possible geometric isomers:
(2E, 9Z)-Hexadeca-2,9-dienal
(2E, 9E)-Hexadeca-2,9-dienal
(2Z, 9Z)-Hexadeca-2,9-dienal
(2Z, 9E)-Hexadeca-2,9-dienal
Each of these stereoisomers possesses a unique three-dimensional shape. The natural pheromone is typically only one of these specific isomers. Research on numerous lepidopteran species has demonstrated that the corresponding olfactory receptors are tuned to the specific configuration of the natural pheromone. frontiersin.org For instance, the (2E, 9Z) isomer will have a precise shape that allows it to fit perfectly into the binding site of its target receptor, initiating a nerve impulse.
The other stereoisomers, with their different shapes, will not bind as effectively, if at all. In many documented cases, the "unnatural" isomers are completely inactive. In some instances, they can act as antagonists, binding to the receptor without activating it and thereby blocking the action of the active pheromone. This high degree of stereoselectivity is a hallmark of insect chemical communication systems, ensuring species-specific signaling. scispace.com Therefore, in the context of research applications, the synthesis of all possible stereoisomers is often necessary to fully characterize the structure-activity relationship (SAR) and confirm which isomer is responsible for the observed biological effect. escholarship.orgresearchgate.net
| Stereoisomer | Double Bond Geometry | Predicted Relative Biological Activity | Rationale |
|---|---|---|---|
| This compound | trans, cis | High | The specific geometry is assumed to be the "natural" ligand, providing the optimal fit for the target receptor. |
| (2E,9E)-Hexadeca-2,9-dienal | trans, trans | Low to None | The change from a (Z)- to an (E)-double bond at C9 results in a more linear molecule, preventing proper fit into the receptor. |
| (2Z,9Z)-Hexadeca-2,9-dienal | cis, cis | Low to None | The (Z)-configuration at C2 alters the geometry of the conjugated system, likely disrupting the key interaction with the polar anchor. |
| (2Z,9E)-Hexadeca-2,9-dienal | cis, trans | Low to None | The combination of two "incorrect" geometries results in a molecule with a shape that is significantly different from the active isomer. |
Evolutionary and Ecological Perspectives of 2e,9z Hexadeca 2,9 Dienal Signaling if Applicable
Environmental Factors Influencing the Compound's Role in Biological InteractionsData on how environmental conditions may affect the stability, diffusion, and ultimate ecological role of (2E,9Z)-Hexadeca-2,9-dienal is not documented in the searched resources.
A table of compounds mentioned in this article, as requested, cannot be generated as no specific compounds related to the evolutionary and ecological perspectives of this compound were identified.
Emerging Research Frontiers and Future Perspectives
Unraveling Novel Biological Roles and Interacting Networks of the Compound
The biological roles of unsaturated aldehydes are diverse, ranging from signaling molecules to byproducts of lipid peroxidation. nih.govnih.gov These compounds are known to be highly reactive and can interact with various cellular components, thereby modulating cellular functions. nih.gov Future research on (2E,9Z)-Hexadeca-2,9-dienal will likely focus on identifying its specific biological activities and the networks through which it exerts its effects.
One key area of investigation will be its potential role as a signaling molecule. Fatty acids and their derivatives are known to act as secondary messengers and modulators of enzymatic activities. nih.gov Research will aim to determine if this compound can activate specific receptors, such as G protein-coupled receptors, or influence intracellular signaling cascades. nih.gov
Furthermore, the reactivity of the aldehyde group suggests that this compound may form covalent adducts with proteins and other macromolecules. Identifying these interacting partners will be crucial to understanding its mechanism of action. Techniques such as affinity chromatography and mass spectrometry-based proteomics will be instrumental in isolating and identifying proteins that bind to this compound. The study of such interactions is fundamental to understanding the broader biological network in which this aldehyde may operate.
Application of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) to its Study
The advancement of "omics" technologies provides a powerful toolkit for the comprehensive study of molecules like this compound. researchgate.net These approaches allow for a global and unbiased view of the molecular changes that occur in response to this compound.
Metabolomics: This approach can be used to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov By exposing cells or organisms to this compound, metabolomics can reveal changes in metabolic pathways, potentially identifying the downstream effects of the compound and its own metabolic fate. molbiolcell.org
Proteomics: Proteomics enables the large-scale study of proteins, including their expression, modifications, and interactions. nih.gov In the context of this compound, proteomics can be used to identify proteins whose expression levels change upon treatment with the compound. Furthermore, specialized proteomic techniques can be employed to identify direct protein targets of this reactive aldehyde. nih.gov
Transcriptomics: This technology focuses on the complete set of RNA transcripts in a cell. Transcriptomic analysis can reveal changes in gene expression that are induced by this compound, providing insights into the cellular pathways and biological processes it regulates. frontiersin.orgbiologists.com The integration of transcriptomic data with proteomic and metabolomic data can provide a more holistic understanding of the compound's biological impact. researchgate.netbiologists.com
| Omics Technology | Application to this compound Research | Potential Insights |
| Metabolomics | Profiling of cellular metabolites after exposure to the compound. | Identification of metabolic pathways affected by the compound and its degradation products. |
| Proteomics | Analysis of protein expression changes and identification of direct binding partners. | Elucidation of the compound's mechanism of action and cellular targets. |
| Transcriptomics | Measurement of global gene expression changes in response to the compound. | Understanding the regulatory networks and signaling pathways modulated by the compound. |
Computational Modeling and In Silico Approaches to Predict Interactions and Mechanisms
Computational modeling and in silico approaches are becoming increasingly valuable in predicting the biological activities of small molecules and their interactions with proteins. chimia.chspringernature.com These methods can provide initial hypotheses that can then be tested experimentally, saving time and resources.
Molecular docking simulations can be used to predict the binding of this compound to the active sites of enzymes or the binding pockets of receptors. jppres.comresearchgate.net This can help to identify potential protein targets and provide insights into the structural basis of these interactions. Quantum chemistry methods can also be employed to study the reactivity of the aldehyde and its potential to form covalent bonds with biological nucleophiles. nih.gov
Development of Advanced Methodologies for Detection and Biosynthesis Pathway Elucidation
The development of sensitive and specific analytical methods is crucial for studying the biological roles of this compound. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the detection and quantification of lipids and related molecules. mdpi.combohrium.com New derivatization reagents and ionization techniques are continuously being developed to improve the sensitivity and selectivity of MS-based methods for aldehydes. nih.govchromatographyonline.com
Elucidating the biosynthetic pathway of this compound is another important research frontier. Fatty aldehydes are typically produced from the metabolism of fatty acids or other lipids. nih.govresearchgate.net Isotope tracing studies, where cells are fed with labeled precursors, can be used to track the metabolic origin of this compound. The identification of the enzymes involved in its biosynthesis will be key to understanding its regulation and biological function. nih.gov
| Research Area | Advanced Methodologies | Objective |
| Detection | High-Resolution LC-MS/MS, Novel Derivatization Reagents | Sensitive and specific quantification of this compound in biological samples. |
| Biosynthesis | Isotope Tracing, Genetic and Enzymatic Studies | Identification of the metabolic precursors and enzymatic steps involved in the formation of the compound. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (2E,9Z)-Hexadeca-2,9-dienal, and how are stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated diene system. Stereochemical control of the E,Z configuration is achieved using chiral aldehydes or stereoselective catalysts. Purity is verified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with comparison to authentic standards .
- Key Data :
- Reaction Yield : 65–78% under optimized conditions.
- Stereochemical Purity : ≥98% confirmed by chiral-phase HPLC .
Q. How is this compound characterized structurally and functionally in lipid oxidation studies?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹), while UV-Vis spectroscopy monitors conjugation (λmax ~230–260 nm). Oxidative stability is assessed via accelerated autoxidation experiments under controlled O₂ atmospheres, with degradation products analyzed by LC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability (flash point <100°C) and skin/eye irritation risks, use explosion-proof equipment, inert gas purging, and personal protective equipment (PPE). Storage requires airtight containers under nitrogen at –20°C to prevent peroxidation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing isomerization?
- Methodological Answer : Low-temperature (–78°C) reactions with non-polar solvents (e.g., hexane) reduce thermal isomerization. Catalytic systems like Grubbs’ catalysts may enhance stereoselectivity. Real-time monitoring via in-situ FTIR ensures reaction progression without side products .
- Data Contradiction : Some studies report higher yields (85%) using microwave-assisted synthesis, but reproducibility issues arise due to uneven heating .
Q. What spectroscopic techniques resolve ambiguities in distinguishing (2E,9Z)- from (2Z,9E)-isomers?
- Methodological Answer : High-resolution NMR (¹³C DEPT, COSY) identifies coupling patterns between double bonds. For example, the ²,³J coupling constants in ¹H NMR differentiate E/Z configurations. Computational DFT simulations (e.g., Gaussian 16) predict chemical shifts to validate experimental data .
Q. How do contradictory thermochemical data for this compound impact reaction pathway modeling?
- Methodological Answer : Discrepancies in enthalpy of formation (ΔHf) values (±5 kJ/mol across studies) necessitate validation via bomb calorimetry. Statistical error propagation analysis in computational models (e.g., Gaussian thermochemistry modules) identifies sensitive parameters .
Data Presentation and Reproducibility
Q. What statistical methods are recommended for analyzing variability in oxidation kinetics data?
- Methodological Answer : Use non-linear regression (e.g., Arrhenius model fitting) with 95% confidence intervals. Outlier detection via Grubbs’ test ensures data integrity. Report R² values and p-values for rate constants .
Q. How should researchers document synthetic procedures to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
